Z-Arg-Amc HCl

Beschreibung

Eigenschaften

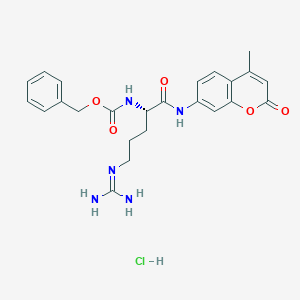

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5.ClH/c1-15-12-21(30)34-20-13-17(9-10-18(15)20)28-22(31)19(8-5-11-27-23(25)26)29-24(32)33-14-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-13,19H,5,8,11,14H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27);1H/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWCRDUTYUBXOL-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220638 |

Source

|

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70375-22-3 |

Source

|

| Record name | Carbamic acid, [(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]-, phenylmethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070375223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-[4-(amidinoamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Application of Z-Arg-AMC HCl in Protease Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fluorogenic substrate Z-Arg-AMC HCl. Moving beyond a simple recitation of facts, this document delves into the core principles, practical applications, and critical considerations necessary for the successful implementation of this tool in enzymatic assays.

Introduction: The Role of Fluorogenic Substrates in Protease Biology

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes and are implicated in numerous pathologies, making them prime targets for therapeutic intervention. The study of these enzymes and the screening for their inhibitors require robust, sensitive, and reliable assay methodologies. Fluorogenic substrates, such as Z-Arg-AMC HCl (N-Carbobenzyloxy-L-Arginine 7-amido-4-methylcoumarin hydrochloride), are indispensable tools in this endeavor. They provide a continuous and highly sensitive means to measure protease activity by linking enzymatic cleavage to a quantifiable fluorescent signal. This guide will explore the properties and applications of Z-Arg-AMC HCl, offering field-proven insights to ensure data integrity and experimental success.

Core Principle: The Mechanism of Fluorescence Generation

The utility of Z-Arg-AMC HCl is rooted in a straightforward yet elegant mechanism: the quenching of fluorescence in the substrate state and its liberation upon enzymatic action.

-

The Substrate: The Z-Arg-AMC HCl molecule comprises an arginine (Arg) amino acid, N-terminally protected by a carbobenzoxy (Z) group, which is linked via an amide bond to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

-

The Quenched State: In this intact, conjugated form, the AMC fluorophore is non-fluorescent or exhibits minimal fluorescence.

-

Enzymatic Cleavage: Proteases that recognize and cleave after an arginine residue hydrolyze the amide bond between the arginine and the AMC moiety.

-

Signal Generation: This cleavage event liberates the free AMC molecule. Unconjugated AMC is highly fluorescent, emitting a strong signal upon excitation at the appropriate wavelength. The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity.[1][2]

This direct relationship between enzymatic rate and fluorescent signal allows for real-time kinetic measurements, a significant advantage over endpoint assays.

Caption: Enzymatic cleavage of Z-Arg-AMC HCl by a target protease.

Physicochemical and Fluorescent Properties

A thorough understanding of the substrate's fundamental properties is the bedrock of successful assay design. Key characteristics are summarized below.

| Property | Value | Source(s) |

| Synonyms | Bz-Arg-AMC, Z-Arg(HCl)AMC | [3] |

| CAS Number | 70375-22-3 | [3] |

| Molecular Formula | C₂₄H₂₇N₅O₅ • HCl | [3] |

| Molecular Weight | 502.0 g/mol | [3] |

| Excitation (Free AMC) | 340-380 nm | [3][4][5] |

| Emission (Free AMC) | 440-460 nm | [3][4][5] |

| Solubility | Soluble in DMSO (e.g., 1 mg/mL) and DMF (1 mg/mL) | [3] |

| Storage | Store solid and stock solutions at -20°C or below, protected from light. | [3][5] |

Expert Insight: The shift in spectral properties between the conjugated substrate (excitation ~330 nm, emission ~390 nm) and the free AMC product is critical for the assay's high signal-to-background ratio.[5][6] Always confirm the optimal excitation and emission wavelengths on your specific plate reader, as filter and monochromator-based systems can have slight variations.

Enzymatic Specificity and Substrate Selection

Z-Arg-AMC HCl is primarily designed for proteases that cleave C-terminal to arginine residues. However, "specificity" is a relative term in enzymology.

Primary Targets:

-

Trypsin-like Serine Proteases: Trypsin is a classic example of an enzyme that strongly prefers basic residues like arginine and lysine at the P1 position.[1]

-

Cathepsins: It serves as a substrate for certain cysteine cathepsins, notably Cathepsin B and Cathepsin H.[3]

Cross-Reactivity Considerations: The arginine residue makes Z-Arg-AMC susceptible to cleavage by other proteases with similar P1 preferences, such as plasmin and thrombin.[1][7][8] This lack of absolute specificity is a critical consideration when working with complex biological samples (e.g., cell lysates or plasma) that contain multiple proteases.

Comparative Substrate Table:

| Substrate | Primary Target(s) | Key Characteristics | Source(s) |

| Z-Arg-AMC | Trypsin, Cathepsin B, Cathepsin H | Good general substrate for Arg-specific proteases. | [3] |

| Z-Arg-Arg-AMC | Cathepsin B | Increased specificity for Cathepsin B over Z-Arg-AMC. | [4][9][10] |

| Z-Phe-Arg-AMC | Cathepsins (B, L, K), Kallikrein, Plasmin | Broad-spectrum substrate, useful for detecting general cathepsin activity. | [6][11] |

| Z-Gly-Gly-Arg-AMC | Thrombin, Urokinase | Often used in coagulation and thrombin generation assays. | [7][8][12] |

Self-Validating Approach: When characterizing a novel enzyme or screening in a complex mixture, it is essential to validate findings. This can be achieved by using a panel of substrates with slightly different specificities or by employing specific, well-characterized inhibitors for the suspected target protease to confirm that the observed activity is indeed from the enzyme of interest.

Experimental Design and Protocols

The following protocols are designed to be self-validating systems, with built-in controls and clear decision points.

Standard Protease Activity Assay

This protocol provides a robust framework for measuring enzyme activity. Optimization of enzyme and substrate concentrations is crucial and should be performed prior to routine use.

Materials:

-

Purified enzyme of interest

-

Z-Arg-AMC HCl

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for serine proteases; 100 mM Sodium Acetate, 5 mM DTT, pH 5.5 for cysteine proteases)[13]

-

Dimethyl sulfoxide (DMSO)

-

Free 7-amino-4-methylcoumarin (AMC) for standard curve

-

Black, opaque 96-well microplate (essential to minimize light scatter and background)

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Reagent Preparation (The Foundation):

-

Substrate Stock Solution: Dissolve Z-Arg-AMC HCl in DMSO to a concentration of 1-10 mM.[13] Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.[5] Causality: DMSO is used for its ability to dissolve hydrophobic organic molecules. Aliquoting prevents degradation of the entire stock with repeated temperature changes.

-

AMC Standard Stock: Dissolve free AMC in DMSO to a known high concentration (e.g., 1 mM) for generating a standard curve.

-

Enzyme Working Solution: Immediately before the assay, dilute the enzyme in cold assay buffer to the desired concentration. Causality: Diluting the enzyme in cold buffer on the day of use maintains its stability and activity.

-

-

Assay Execution (The Reaction):

-

AMC Standard Curve: Prepare a serial dilution of the AMC standard stock in assay buffer in the 96-well plate. This will be used to convert relative fluorescence units (RFU) to moles of product formed.

-

Assay Plate Setup: Add assay buffer to all wells. Add the enzyme working solution to "test" wells and an equal volume of assay buffer to "negative control" wells.

-

Temperature Equilibration: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for 5-10 minutes. Causality: This ensures the reaction starts at the correct, stable temperature, which is critical for kinetic measurements.

-

Reaction Initiation: Add the Z-Arg-AMC HCl substrate to all wells to initiate the reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Kₘ) for sensitive inhibitor screening.[13][14]

-

-

Data Acquisition (The Measurement):

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[2]

-

-

Data Analysis (The Result):

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations and fit a linear regression. The slope of this line is your conversion factor (RFU/mole).

-

Enzyme Activity: For each enzyme reaction, plot fluorescence intensity (RFU) versus time (minutes). Identify the initial, linear portion of this curve.

-

Calculate the initial velocity (V₀) by determining the slope of this linear portion (ΔRFU/Δtime).

-

Convert V₀ from RFU/min to moles/min using the slope from the AMC standard curve.[2][15]

-

Caption: Workflow for a standard protease activity assay.

Troubleshooting and Field-Proven Insights

-

High Background Fluorescence: This is a common issue that can obscure the signal.

-

Cause: Spontaneous, non-enzymatic hydrolysis (autohydrolysis) of the substrate.[5] This is often exacerbated by non-optimal pH or temperature.

-

Solution: Always run a "substrate only" control (no enzyme). If the background is high, assess the stability of the substrate in your assay buffer over time. Consider optimizing the buffer pH.[5] Ensure the purity of the substrate, as contaminants can be fluorescent.

-

-

Inner Filter Effect: At high substrate or product concentrations, the molecules can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.

-

Solution: Work within the linear range of the AMC standard curve. If your reaction is very fast, you may need to reduce the enzyme concentration to stay within this range.[14]

-

-

DMSO Concentration:

-

Cause: While necessary for substrate solubility, high concentrations of DMSO can inhibit or denature enzymes.

-

Solution: Keep the final concentration of DMSO in the assay low, typically below 2% and ideally below 1%.[5] Remember to include the same final DMSO concentration in your AMC standard curve wells for consistency.

-

Applications in Drug Discovery: HTS and Inhibitor Characterization

Z-Arg-AMC HCl is a workhorse substrate for high-throughput screening (HTS) of protease inhibitors due to its simple, automatable mix-and-read format.

-

HTS for Inhibitors: The assay can be miniaturized to 384- or 1536-well formats. The robustness of an HTS assay is often evaluated using the Z'-factor, a statistical parameter. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[13]

-

Determining Inhibitor Potency (IC₅₀): By performing the assay with a fixed concentration of enzyme and substrate in the presence of varying concentrations of a test compound, one can generate a dose-response curve and calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mechanism of Inhibition Studies: To understand how an inhibitor works (e.g., competitive, non-competitive), kinetic parameters like Kₘ and Vₘₐₓ must be determined in the presence and absence of the inhibitor. This involves measuring the initial reaction velocity at several different substrate concentrations. The data can then be fit to the Michaelis-Menten equation and visualized using plots like the Lineweaver-Burk plot to elucidate the mechanism of action.[16][17]

Conclusion: A Powerful but Context-Dependent Tool

Z-Arg-AMC HCl is a sensitive, convenient, and cost-effective fluorogenic substrate that has rightfully earned its place as a standard tool in protease research. Its utility in studying enzymes like trypsin and certain cathepsins, and its applicability to high-throughput screening, is well-established. However, as with any scientific tool, its effective use demands a clear understanding of its limitations, most notably its potential for cross-reactivity. For robust and unambiguous results, especially in complex biological systems, experiments using Z-Arg-AMC HCl should be designed with appropriate controls and validation steps, such as the use of specific inhibitors or a panel of substrates. By applying the principles and protocols outlined in this guide, researchers can confidently leverage the power of Z-Arg-AMC HCl to advance our understanding of protease biology and accelerate the discovery of new therapeutics.

References

-

Z-Phe-Arg-AMC HCl salt [65147-22-0]. Aapptec Peptides. [Link]

-

Z-Gly-Pro-Arg-AMC · HCl. Bachem AG - Cambridge Bioscience. [Link]

-

Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. NIH. [Link]

-

Serine protease specificity for peptide chromogenic substrates. PubMed. [Link]

-

AID 1058707 - Inhibition of human trypsin using Z-Gly-Gly-Arg-AMC.HCl as substrate. PubChem. [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Effect of the enzyme concentration on the rate of reaction. ResearchGate. [Link]

-

Z-Gly-Gly-Arg-AMC · HCl. Bachem AG - Cambridge Bioscience. [Link]

-

Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. MDPI. [Link]

-

Kinetics Data Analysis - Enzyme Kinetics. YouTube. [Link]

-

Fluorescence Excitation and Emission Fundamentals. Nikon's MicroscopyU. [Link]

-

Enzyme Kinetic studies?. ResearchGate. [Link]

-

Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Enzyme Kinetics Data Analysis. YouTube. [Link]

-

How To Determine Enzyme Kinetic Parameters?. YouTube. [Link]

-

An enzyme kinetics study of the pH dependence of chloride activation of oxygen evolution in photosystem II. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 8. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bachem Z-Phe-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

Z-Arg-Amc HCl protocol for microplate reader

Application Note & Protocol

Kinetic Analysis of Protease Activity Using the Fluorogenic Substrate Z-Arg-AMC HCl on a Microplate Reader

Abstract

This document provides a comprehensive guide for measuring the activity of proteases with specificity for arginine residues, such as trypsin-like serine proteases and certain cathepsins, using the fluorogenic substrate Z-Arg-AMC HCl (Nα-Carbobenzoxy-L-arginine 7-amido-4-methylcoumarin hydrochloride). The protocol is optimized for a 96-well microplate format and kinetic analysis using a fluorescence plate reader. We will delve into the biochemical principles of the assay, provide detailed step-by-step protocols for execution and data analysis, and offer insights into troubleshooting common experimental issues. This guide is intended for researchers, scientists, and drug development professionals engaged in enzymology, inhibitor screening, and biochemical research.

Scientific Principle of the Assay

The Z-Arg-AMC assay is a robust method for the continuous monitoring of specific protease activity. The core of this assay lies in the enzymatic hydrolysis of a synthetic substrate that mimics a natural peptide linkage.

The substrate, Z-Arg-AMC, is a non-fluorescent molecule. It consists of an L-arginine residue, whose alpha-amino group is protected by a carbobenzoxy ("Z") group, linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC)[1]. In this conjugated form, the fluorescence of the AMC moiety is quenched.

Proteases that recognize and cleave peptide bonds C-terminal to an arginine residue will hydrolyze the amide bond between arginine and AMC. This cleavage event liberates the free AMC molecule, which is highly fluorescent[1][2][3]. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the protease under investigation. This relationship allows for precise kinetic measurements of enzyme activity[4][5].

The reaction can be monitored in real-time using a fluorescence microplate reader, typically with excitation wavelengths in the range of 360-380 nm and emission detection between 440-460 nm[1][3][6].

Mechanism of Action Diagram

The following diagram illustrates the enzymatic cleavage of Z-Arg-AMC and the subsequent release of the fluorescent AMC product.

Caption: Enzymatic cleavage of Z-Arg-AMC releases fluorescent AMC.

Materials and Reagents

-

Substrate: Z-Arg-AMC HCl (e.g., Cayman Chemical, MedChemExpress)

-

Enzyme: Purified protease of interest (e.g., Trypsin, Cathepsin B)

-

Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Assay Buffer: Buffer composition is enzyme-dependent. A common starting point for trypsin-like proteases is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0[7]. For cysteine proteases like Cathepsin B, the buffer may require a reducing agent (e.g., 5 mM DTT) and a slightly acidic pH (e.g., 100 mM sodium acetate, pH 5.5)[7].

-

Inhibitor (Optional): A known inhibitor of the target protease for control experiments.

-

Microplates: Black, flat-bottom 96-well microplates are essential to minimize background fluorescence and well-to-well crosstalk[8][9].

-

Instrumentation: A fluorescence microplate reader capable of kinetic measurements with excitation and emission filters/monochromators for the ~380 nm and ~460 nm wavelengths, respectively[10]. The reader should also have temperature control.

Experimental Protocols

This section provides a detailed workflow for performing the Z-Arg-AMC assay. Optimization of enzyme and substrate concentrations is critical and should be performed for each new enzyme or experimental condition.

Reagent Preparation

Proper reagent preparation is crucial for reproducible results.

-

Substrate Stock Solution (10 mM):

-

Dissolve Z-Arg-AMC HCl in DMSO to a final concentration of 10 mM.

-

Rationale: DMSO is a suitable solvent for this substrate. Preparing a concentrated stock minimizes the amount of solvent in the final reaction, which can inhibit some enzymes[7].

-

Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles[11].

-

-

AMC Standard Stock Solution (1 mM):

-

Dissolve free AMC in DMSO to a final concentration of 1 mM.

-

Rationale: This stock will be used to generate a standard curve, allowing the conversion of Relative Fluorescence Units (RFU) to the molar concentration of the product formed[12].

-

Store in aliquots at -20°C, protected from light.

-

-

Enzyme Working Solution:

-

Prepare a concentrated stock of the purified enzyme in a suitable, stabilizing buffer (e.g., 1 mM HCl for trypsin) and store in aliquots at -80°C.

-

On the day of the experiment, dilute the enzyme to the desired working concentration in cold assay buffer. Keep the enzyme on ice until use.

-

Rationale: The optimal enzyme concentration should be determined empirically. It should be high enough to produce a robust linear increase in fluorescence over time but low enough to avoid substrate depletion during the measurement period[13].

-

-

Assay Buffer:

-

Prepare the appropriate assay buffer for your enzyme of interest. Ensure the pH is correctly adjusted at the intended reaction temperature.

-

Pre-warm the buffer to the assay temperature (e.g., 25°C or 37°C) before use[11].

-

AMC Standard Curve

A standard curve is essential for quantifying the protease activity.

-

Prepare a 2X working stock of the highest AMC concentration (e.g., 20 µM) by diluting the 1 mM AMC stock in assay buffer.

-

In a 96-well black plate, create a serial dilution of the AMC standard. For a 100 µL final volume, add 50 µL of assay buffer to wells A2-A8. Add 100 µL of the 20 µM AMC stock to well A1. Transfer 50 µL from A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on.

-

Add 50 µL of assay buffer to all wells to bring the final volume to 100 µL. This will create standards from 10 µM down to 0 µM (buffer blank).

-

Read the fluorescence of the plate at the same settings used for the kinetic assay (Ex/Em ≈ 380/460 nm).

-

Plot the fluorescence (RFU) versus the AMC concentration (µM) and fit the data with a linear regression. The slope of this line (RFU/µM) will be used to convert reaction rates to molar units.

| Well | [AMC] (µM) | Sample Fluorescence (RFU) | Background (RFU) | Corrected Fluorescence (RFU) |

| A1 | 10.0 | 15500 | 500 | 15000 |

| A2 | 5.0 | 8000 | 500 | 7500 |

| A3 | 2.5 | 4250 | 500 | 3750 |

| A4 | 1.25 | 2375 | 500 | 1875 |

| A5 | 0.625 | 1440 | 500 | 940 |

| A6 | 0.313 | 970 | 500 | 470 |

| A7 | 0.156 | 735 | 500 | 235 |

| A8 | 0 (Blank) | 500 | 500 | 0 |

Kinetic Assay Protocol

-

Plate Setup: Design the plate layout. It is crucial to include the following controls in each experiment[9]:

-

No-Enzyme Control: Assay buffer + Substrate (to measure background substrate hydrolysis).

-

Substrate Blank: Assay buffer only (to measure buffer fluorescence).

-

Positive Control: A known concentration of active enzyme.

-

Test Wells: Enzyme at various concentrations or with potential inhibitors.

-

-

Reaction Assembly:

-

Add assay buffer to all wells to bring the final reaction volume to 100 µL. For a typical assay, this might be 80 µL of buffer.

-

Add 10 µL of the enzyme working solution (or buffer for no-enzyme controls) to the appropriate wells.

-

If testing inhibitors, add the inhibitor and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate[9].

-

-

Initiate and Measure:

-

Set the microplate reader to the correct excitation and emission wavelengths and the desired assay temperature (e.g., 37°C). Set up a kinetic read to measure fluorescence every 60 seconds for 30-60 minutes.

-

Initiate the reaction by adding 10 µL of a 10X working solution of the Z-Arg-AMC substrate to all wells. The final substrate concentration should be optimized, but a common starting point is 10-100 µM[14][15]. For determining the Michaelis constant (Km), you must test a range of substrate concentrations[4].

-

Mix the plate gently for 3-5 seconds.

-

Immediately place the plate in the reader and begin the kinetic measurement.

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for the Z-Arg-AMC protease assay.

Data Analysis and Interpretation

-

Export Data: Export the kinetic data from the plate reader software.

-

Subtract Background: For each time point, subtract the fluorescence reading of the "no-enzyme" control from your sample wells.

-

Plot Data: Plot the background-subtracted fluorescence (RFU) versus time (minutes) for each sample.

-

Determine Initial Velocity (V₀): Identify the linear portion of the curve, which typically occurs in the first 5-15 minutes before substrate depletion or product inhibition. Calculate the slope of this linear range using linear regression. The slope represents the initial velocity (V₀) in RFU/min[1].

-

Quantify Protease Activity: Convert the initial velocity from RFU/min to moles of product per minute using the slope from the AMC standard curve:

Activity (moles/min) = V₀ (RFU/min) / Slope of Standard Curve (RFU/mole)

This value can be further normalized by the amount of enzyme in the well to determine the specific activity (e.g., moles/min/mg of enzyme).

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate degradation (autohydrolysis).2. Contaminated buffer or reagents.3. Incorrect plate type (e.g., clear or white plate). | 1. Prepare substrate solution fresh from a properly stored stock. Run a "no-enzyme" control to quantify this[11].2. Use fresh, high-purity water and reagents.3. Always use black microplates for fluorescence assays[8]. |

| Low or No Signal | 1. Inactive enzyme.2. Suboptimal assay conditions (pH, temp).3. Incorrect instrument settings (wavelengths, gain).4. Presence of inhibitors in the sample. | 1. Check enzyme storage and handling. Run a positive control with a known active enzyme batch. Perform an enzyme titration to find the optimal concentration[11].2. Verify the buffer pH and ensure the temperature is optimal for the enzyme.3. Check the reader's excitation/emission settings. Optimize the gain setting for the expected signal range.4. Dilute the sample or use a sample preparation method (e.g., dialysis) to remove inhibitors. |

| Non-Linear Reaction Curve | 1. Substrate depletion (enzyme concentration too high).2. Product inhibition.3. Enzyme instability under assay conditions. | 1. Reduce the enzyme concentration. Ensure the total fluorescence change is less than 10% of the initial substrate concentration.2. Use a lower enzyme concentration and calculate the initial rate from the very early time points.3. Perform a time-course experiment without substrate to check enzyme stability in the assay buffer. |

References

-

UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit II. Retrieved from [Link]

-

Grune, T., et al. (2011). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 51(10), 1931–1937. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

-

Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from [Link]

-

O'Donoghue, A. J., et al. (2012). Figure 1: Effect of the enzyme concentration on the rate of reaction. ResearchGate. Retrieved from [Link]

-

Sahoo, et al. (2015). Kinetic Analysis of Alkaline Protease Production at Different Substrate Concentrations by Bacillus licheniformis – NCIM 2042 in Stirred Tank Reactor. Journal of Microbiology & Experimentation. Retrieved from [Link]

-

Gauthier, J. M., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. bioRxiv. Retrieved from [Link]

-

RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Cher, D. J., et al. (2021). Thrombogenicity assessment of surface-modified flow diverters: the impact of different surface modification strategies on thrombin generation in an acute in vitro test. Journal of NeuroInterventional Surgery, 13(12), 1153–1158. Retrieved from [Link]

-

Ma, C., et al. (2020). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. Molecules, 25(22), 5431. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. raybiotech.com [raybiotech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri [mdpi.com]

Z-Arg-AMC HCl in Drug Discovery: A Senior Application Scientist's Guide to Protease Assays and Inhibitor Screening

Introduction

In the landscape of modern drug discovery, targeting proteases remains a cornerstone of therapeutic strategy for a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The ability to accurately measure the activity of these enzymes and screen for their inhibitors is therefore paramount. Z-Arg-AMC HCl (Nα-Benzyloxycarbonyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) is a versatile and widely adopted fluorogenic substrate that serves as a critical tool in this endeavor.[2] This guide provides an in-depth exploration of Z-Arg-AMC HCl, moving beyond simple protocols to explain the scientific rationale behind its application, empowering researchers to generate robust, reliable, and meaningful data.

The core principle of assays using Z-Arg-AMC HCl is elegant in its simplicity: the substrate itself is largely non-fluorescent, but upon proteolytic cleavage C-terminal to the arginine residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is liberated.[3] The resulting increase in fluorescence intensity, monitored over time, provides a direct and sensitive measure of enzymatic activity.[4] This allows for applications ranging from fundamental enzyme characterization to large-scale high-throughput screening (HTS) for novel drug candidates.[5]

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The utility of Z-Arg-AMC HCl is rooted in the photophysical properties of the 7-amino-4-methylcoumarin (AMC) fluorophore. When the AMC moiety is linked via an amide bond to the arginine residue, its fluorescence is effectively quenched. A target protease recognizes the arginine and catalyzes the hydrolysis of this amide bond. This cleavage event liberates the free AMC, which exhibits strong fluorescence with excitation maxima between 340-380 nm and emission maxima in the 440-460 nm range.[2][6] This significant increase in quantum yield upon cleavage forms the basis of a highly sensitive, continuous assay.[7]

Target Enzymes and Therapeutic Relevance

Z-Arg-AMC HCl is designed to be a substrate for endopeptidases that cleave C-terminal to arginine residues. This specificity profile makes it a valuable tool for studying several important classes of proteases.

| Protease Family | Specific Examples | Therapeutic Relevance | Considerations for Z-Arg-AMC |

| Serine Proteases | Trypsin, Plasmin, Thrombin, Granzyme A | Digestion, blood coagulation, fibrinolysis, inflammation, apoptosis. Dysregulation is linked to pancreatitis, thrombosis, and cancer.[3][8] | Good substrate for trypsin-like activity. Thrombin prefers Arg but may show lower activity than with optimized substrates (e.g., Z-GGR-AMC).[3][9] |

| Cysteine Proteases | Cathepsin B, Cathepsin H | Lysosomal protein degradation, antigen presentation, apoptosis, cancer progression (metastasis, angiogenesis), neurodegenerative diseases.[2][6][10] | Cleaved by Cathepsin B, but lacks high specificity. Other cathepsins (K, L, S) may show some activity.[10][11] For dedicated Cathepsin B studies, Z-Arg-Arg-AMC is a more specific choice.[10][12][13] |

| Proteasome | 20S Proteasome (β2 subunit) | Cellular protein quality control, regulation of cell cycle and signaling. A key target in oncology (e.g., multiple myeloma). | The trypsin-like activity of the proteasome can be assayed, often with substrates like Z-ARR-AMC for enhanced specificity.[9][14] |

Expert Insight on Specificity: It is crucial to recognize that Z-Arg-AMC HCl is not entirely specific to a single enzyme. In complex biological samples like cell or tissue lysates, multiple proteases could contribute to substrate cleavage. Therefore, attributing the observed activity to a single enzyme requires validation. This can be achieved by:

-

Using a panel of selective inhibitors: Pre-incubating the sample with a known, potent inhibitor of the suspected enzyme should abolish the activity.

-

Comparing with more specific substrates: Assay the sample in parallel with substrates known to be more selective for the target, such as Z-Arg-Arg-AMC for Cathepsin B.[10]

-

Immunodepletion: Removing the target enzyme from the lysate using a specific antibody should eliminate the measured activity.

Application 1: Enzyme Activity and Kinetic Analysis

A primary application of Z-Arg-AMC HCl is the precise quantification of enzyme activity and the determination of key kinetic parameters.

Protocol 1: Standard Enzyme Activity Assay

This protocol provides a framework for measuring the activity of a purified protease.

1. Materials Required:

-

Purified enzyme of interest

-

Z-Arg-AMC HCl (e.g., Cayman Chemical Item No. 30797)[2]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer: Enzyme-specific (e.g., for Cathepsin B: 100 mM sodium acetate, 5 mM DTT, pH 5.5; for Trypsin: 50 mM Tris, pH 8.0, 100 mM NaCl)[11]

-

Free 7-Amino-4-methylcoumarin (AMC) standard (e.g., Sigma-Aldrich A9891)[15]

-

Black, opaque 96-well or 384-well microplates[16]

-

Fluorescence microplate reader with Ex/Em filters for ~380/460 nm

2. Reagent Preparation:

-

Substrate Stock (10 mM): Dissolve Z-Arg-AMC HCl in DMSO. Store in aliquots at -20°C, protected from light.[11]

-

AMC Standard Stock (1 mM): Dissolve free AMC in DMSO. Store at -20°C.

-

Enzyme Working Solution: Immediately before use, dilute the purified enzyme to the desired concentration in cold assay buffer.

-

Substrate Working Solution: Dilute the 10 mM substrate stock into assay buffer. The final concentration should be optimized, but a starting point is often near the enzyme's Kₘ value.

3. Assay Procedure:

-

Prepare AMC Standard Curve: In separate wells, prepare serial dilutions of the AMC standard in assay buffer to generate a curve (e.g., 0 to 10 µM). This is essential for converting arbitrary fluorescence units to moles of product.

-

Set up Reactions: To appropriate wells, add 50 µL of assay buffer.

-

Add Enzyme: Add 25 µL of the diluted enzyme solution. For a negative control ("no-enzyme"), add 25 µL of assay buffer instead.[4]

-

Equilibrate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[11]

-

Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction (final volume = 100 µL).

-

Measure Fluorescence: Immediately place the plate in the reader and measure fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30 minutes) at Ex: ~380 nm, Em: ~460 nm.[4][15]

4. Data Analysis:

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.

-

Identify the linear portion of the curve and determine the initial velocity (V₀) by calculating the slope (ΔRFU/min).[4]

-

Plot the fluorescence of the AMC standards against their known concentrations and perform a linear regression to get the slope (RFU/µmole).

-

Calculate the enzyme activity using the following formula: Activity (µmol/min/mg) = (V₀ / [Slope of Standard Curve]) / (mg of enzyme in well)

Application 2: High-Throughput Screening (HTS) for Protease Inhibitors

Z-Arg-AMC HCl is an ideal substrate for HTS campaigns designed to discover novel protease inhibitors, a critical starting point for drug development.[17][18]

Protocol 2: HTS Primary Assay and IC₅₀ Determination

This protocol is adapted for a 384-well format to maximize throughput.[19]

1. Reagent and Plate Preparation:

-

Assay Buffer, Enzyme, and Substrate: Prepare as described in Protocol 1.

-

Compound Plates: Prepare plates containing test compounds serially diluted in DMSO.

-

Control Wells: Designate wells for positive control (enzyme + DMSO, no inhibitor) and negative control (buffer + DMSO, no enzyme).

2. HTS Assay Procedure (384-well):

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of compound solution (or DMSO for controls) into the wells.

-

Add 10 µL of the enzyme working solution to each well (except "no-enzyme" controls, which receive buffer).

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.[19]

-

Initiate the reaction by adding 10 µL of the substrate working solution.

-

Read the plate either kinetically or at a single endpoint after a fixed incubation time (e.g., 30 minutes) where the positive control signal is robust but still on the linear portion of the reaction curve.

3. Data Analysis and Hit Triage:

-

Calculate Percent Inhibition: % Inhibition = 100 * [1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)]

-

Assess Assay Quality: Calculate the Z'-factor for the plate. A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay suitable for HTS.[11] Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

-

Hit Selection: Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the library) are selected as "hits" for further validation.[20]

4. IC₅₀ Determination:

-

For confirmed hits, perform a dose-response experiment using a 10-point, 3-fold serial dilution of the compound.

-

Follow the HTS assay procedure.

-

Plot Percent Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Trustworthiness: The Critical Role of Counterscreens

A positive result in the primary screen is not proof of specific inhibition. Test compounds can interfere with the assay in several ways, leading to false positives. It is essential to perform counterscreens to ensure data integrity.

Practical Considerations & Troubleshooting

Even with optimized protocols, challenges can arise. The following table outlines common issues and their solutions.

| Problem | Potential Cause(s) | Solutions & Recommendations |

| High Background Fluorescence | 1. Substrate autohydrolysis (spontaneous breakdown).[21]2. Contaminated buffers or reagents.[16]3. Light exposure causing substrate degradation.[21] | 1. Prepare substrate working solution immediately before use. Optimize buffer pH; extreme pH can increase hydrolysis.[16]2. Use high-purity, nuclease/protease-free water and reagents. Filter-sterilize buffers.[16]3. Protect substrate stocks and assay plates from light. |

| Low or No Signal | 1. Inactive enzyme.2. Sub-optimal assay conditions (pH, temp).[21]3. Substrate concentration is too low.[21] | 1. Verify enzyme activity with a positive control. Check storage and handling; avoid repeated freeze-thaw cycles.2. Perform buffer optimization experiments (pH titration, salt concentration) for your specific enzyme.3. Increase the substrate concentration. Ensure it is at or above the Kₘ for a robust signal. |

| Substrate Precipitation | 1. Low solubility in aqueous assay buffer.[21]2. Incorrect buffer pH or high salt concentration.[21]3. Poor quality or old DMSO. | 1. Ensure final DMSO concentration is sufficient (typically 1-5%) but not high enough to inhibit the enzyme. Sonicate or gently warm the stock solution to aid dissolution.[21]2. Test alternative buffer systems or adjust salt levels.3. Use fresh, anhydrous DMSO for preparing stock solutions.[21] |

| Poor Assay Reproducibility (High CV%) | 1. Inaccurate pipetting, especially with small volumes.2. Temperature fluctuations across the plate.3. Reagent instability (enzyme or substrate degrading over time). | 1. Use calibrated pipettes or automated liquid handlers. Pre-wet pipette tips before dispensing.[22]2. Allow all reagents and plates to reach thermal equilibrium before starting the reaction.3. Prepare enzyme dilutions immediately before use and keep on ice. Prepare only enough substrate working solution for the experiment. |

Conclusion

Z-Arg-AMC HCl is a powerful and enabling tool for the study of proteases in drug discovery. Its utility extends from the fundamental characterization of enzyme kinetics to the execution of large-scale screening campaigns for novel therapeutics. However, its effective use demands more than just following a protocol; it requires a deep understanding of the underlying biochemistry, an awareness of the substrate's limitations—particularly regarding specificity—and a commitment to rigorous experimental design that includes proper controls and counterscreens. By embracing these principles, researchers can leverage Z-Arg-AMC HCl to its full potential, generating high-quality, reproducible data that can confidently drive drug discovery projects forward.

References

-

Marques da Silva & Neves, Lda. Z-Gly-Pro-Arg-AMC hydrochloride. [Link]

-

National Institutes of Health (NIH). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. [Link]

-

The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

PubMed. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. [Link]

-

Wikipedia. High-throughput screening. [Link]

-

BMG LABTECH. High-throughput screening (HTS). [Link]

-

National Institutes of Health (NIH). Analysis of High Throughput Screening Assays using Cluster Enrichment. [Link]

-

Chapman University Digital Commons. Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. [Link]

-

PubMed. Analysis of high-throughput screening assays using cluster enrichment. [Link]

-

MDPI. Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 7. Invitrogen EnzChek Caspase-3 Activity Assay Kits AMC (7-amino-4-methylcoumarin) | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. shop.bachem.com [shop.bachem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. High-throughput screening - Wikipedia [en.wikipedia.org]

- 18. bmglabtech.com [bmglabtech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Support Center: Optimizing Z-Arg-AMC HCl Assay Conditions

Welcome to the technical support center for the Z-Arg-AMC HCl assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this fluorogenic assay. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.

Foundational Principles: Understanding the Z-Arg-AMC Assay

The Z-Arg-AMC assay is a continuous kinetic assay used to measure the activity of proteases that recognize and cleave after an arginine (Arg) residue. The substrate, Z-Arg-AMC HCl, consists of an arginine amino acid linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

Mechanism of Action: In its intact form, the substrate is minimally fluorescent. However, upon enzymatic cleavage of the amide bond between arginine and AMC, the liberated AMC molecule becomes highly fluorescent.[1][2][3] This increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.[3] The excitation and emission maxima for free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[2][4]

Caption: Enzymatic cleavage of Z-Arg-AMC releases fluorescent AMC.

Assay Optimization: A Question-and-Answer Guide

Optimizing your assay is critical for generating accurate and reproducible data.[5] This section addresses key optimization questions.

Q1: How do I determine the optimal enzyme concentration?

Answer: The ideal enzyme concentration should result in a linear increase in fluorescence over a reasonable time period (e.g., 15-60 minutes) and consume less than 10% of the substrate to ensure initial velocity conditions.[6]

Causality: If the enzyme concentration is too high, the reaction will proceed too quickly, leading to rapid substrate depletion and non-linear reaction rates. If it's too low, the signal may be indistinguishable from the background noise.

Experimental Protocol: Enzyme Titration

-

Prepare Reagents:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl for serine proteases).[1]

-

Substrate Solution: Prepare a working solution of Z-Arg-AMC HCl at a concentration around its Michaelis constant (Kₘ), if known. If unknown, start with a concentration of 10-50 µM.

-

Enzyme Dilutions: Prepare a series of enzyme dilutions in cold assay buffer.

-

-

Assay Setup (96-well black plate):

-

Add assay buffer to each well.

-

Add the substrate solution to all wells.

-

Add the different enzyme dilutions to respective wells. Include a "no-enzyme" control for background measurement.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/440 nm).

-

Measure fluorescence kinetically every 1-2 minutes for 30-60 minutes at the optimal temperature (e.g., 37°C).[7]

-

-

Data Analysis:

-

Plot fluorescence units (RFU) versus time for each enzyme concentration.

-

Determine the initial velocity (V₀) from the linear portion of each curve.

-

Plot V₀ versus enzyme concentration. The optimal concentration will be within the linear range of this plot.[8]

-

Q2: What is the optimal substrate concentration to use?

Answer: For inhibitor screening, the substrate concentration should be at or below the Kₘ value.[1][6] For routine enzyme activity measurements, a concentration that gives a robust signal without being wasteful is ideal.

Causality: Using a substrate concentration far above the Kₘ can make it difficult to identify competitive inhibitors.[6] Conversely, a concentration that is too low may not provide a sufficient signal-to-noise ratio.

Experimental Protocol: Substrate Titration (to determine Kₘ)

-

Prepare Reagents:

-

Use the optimal enzyme concentration determined previously.

-

Prepare a series of Z-Arg-AMC HCl dilutions covering a wide range (e.g., 0.2 to 5 times the estimated Kₘ).[6]

-

-

Assay Setup:

-

Follow the same setup as the enzyme titration, but keep the enzyme concentration constant and vary the substrate concentration.

-

-

Measurement and Analysis:

-

Measure the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.[9]

-

| Parameter | Recommended Range | Rationale |

| Enzyme Concentration | Varies (nM to µM range) | Should provide a linear reaction rate for at least 15-60 minutes.[8] |

| Substrate Concentration | At or below Kₘ for inhibitor studies | Increases sensitivity to competitive inhibitors.[6] |

| Final DMSO Concentration | < 1-2% | High concentrations can inhibit enzyme activity.[10] |

Q3: How do I select the right buffer and pH?

Answer: The optimal buffer and pH should reflect the conditions under which the enzyme is most active and stable. Many proteases have a specific pH optimum for their activity.[11][12][13]

Causality: pH affects the ionization state of amino acid residues in the enzyme's active site and the substrate, which is crucial for binding and catalysis.[7] The buffer components themselves can also influence enzyme activity.

Experimental Protocol: pH Profile

-

Prepare a series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5, Tris-HCl for pH 7.5-9).[14]

-

Perform the assay at a constant enzyme and substrate concentration across the different pH values.

-

Plot the enzyme activity against pH to determine the optimal pH.[13] The fluorescence of AMC itself is generally stable between pH 6 and 8.[15]

Troubleshooting Guide

Caption: A decision tree for troubleshooting common assay issues.

Problem: High Background Fluorescence

High background can mask the true signal, leading to reduced assay sensitivity.[15]

-

Potential Cause 1: Substrate Instability/Autohydrolysis.

-

Explanation: The AMC-conjugated substrate can spontaneously hydrolyze, releasing free AMC.[15] This can be exacerbated by non-optimal pH or temperature.[15]

-

Solution: Run a "no-enzyme" control. If the fluorescence increases significantly over time, consider preparing the substrate fresh, storing it in aliquots at -20°C or -80°C, and protecting it from light. Test different buffer conditions to find one that minimizes autohydrolysis while maintaining enzyme activity.

-

-

Potential Cause 2: Autofluorescence of Test Compounds.

-

Explanation: In inhibitor screening, the test compounds themselves may fluoresce at similar wavelengths to AMC.[15]

-

Solution: Screen all compounds for autofluorescence in the absence of the enzyme and substrate. If a compound is fluorescent, it may need to be tested in a different assay format.

-

-

Potential Cause 3: Contaminated Reagents or Well Plate Interference.

-

Explanation: Buffers, solvents (like DMSO), or the enzyme preparation itself can contain fluorescent impurities.[15] Using clear or white plates can also increase background.[15]

-

Solution: Always use high-purity reagents. For fluorescence assays, it is essential to use black, opaque microplates to minimize light scatter and well-to-well crosstalk.[10][15]

-

Problem: Non-Linear Reaction Curves (Photobleaching or Substrate Depletion)

-

Potential Cause: Substrate Depletion or Enzyme Instability.

-

Explanation: If the reaction rate decreases over time, it could be due to the substrate concentration falling below saturating levels (more than 10-15% consumed) or the enzyme losing activity during the incubation.

-

Solution: Reduce the enzyme concentration to slow down the reaction rate.[8] Ensure your assay conditions (pH, temperature) are optimal for enzyme stability.

-

Frequently Asked Questions (FAQs)

Q: How should I prepare and store my Z-Arg-AMC HCl stock solution? A: It is typically dissolved in DMSO to a stock concentration of 1-10 mM.[1] This stock should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and should be protected from light.[16]

Q: My assay involves a cysteine protease. Are there any special considerations? A: Yes, cysteine proteases often require a reducing agent, such as Dithiothreitol (DTT) or L-cysteine, in the assay buffer to maintain the active site cysteine in a reduced state. A typical buffer for a cysteine protease like Cathepsin B might be 100 mM sodium acetate, pH 5.5, with 5 mM DTT.[1]

Q: How do I convert the rate of fluorescence change (RFU/min) to the rate of product formation (mol/min)? A: You must generate a standard curve using free AMC.[1]

-

Prepare a series of known concentrations of free AMC in the final assay buffer.

-

Measure the fluorescence of each concentration.

-

Plot the fluorescence intensity against the AMC concentration. The slope of the linear portion of this curve gives you a conversion factor (RFU/mol).

-

Divide the initial velocity of your enzymatic reaction (in RFU/min) by this conversion factor to get the rate in mol/min.[1][17]

Q: What is the "inner filter effect" and how can I avoid it? A: The inner filter effect occurs when high concentrations of a substrate absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.[18] To avoid this, it's best to work with substrate concentrations where the total absorbance at the excitation and emission wavelengths is low. Using progress curve analysis instead of just initial velocities can also help correct for this artifact.[18]

References

-

ResearchGate. (n.d.). Effect of pH and buffer systems on the protease activity of culture filtrate of Penicillium sp. grown under SSF condition. [Link]

-

ResearchGate. (n.d.). Effect of pH on protease activity and stability: a shows the effect of.... [Link]

-

FEBS Letters. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. [Link]

-

ResearchGate. (2014). Single-enzyme kinetics with fluorogenic substrates: Lessons learnt and future directions. [Link]

-

NovoPro Bioscience Inc. (n.d.). Z-Arg-Arg-AMC peptide. [Link]

-

National Institutes of Health (NIH). (n.d.). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC. [Link]

-

National Institutes of Health (NIH). (n.d.). Purification and Characterization of Alkaline-Thermostable Protease Enzyme from Pitaya (Hylocereus polyrhizus) Waste. [Link]

-

ResearchGate. (2017). How do i perform pH optimization of a protease as well as Stability at different pH?. [Link]

-

PubMed Central (PMC). (n.d.). Production and Characterization of an Extracellular Acid Protease from Thermophilic Brevibacillus sp. OA30 Isolated from an Algerian Hot Spring. [Link]

-

National Center for Biotechnology Information (NCBI). (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. [Link]

-

PubMed Central (PMC). (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. [Link]

-

YouTube. (2022). Kinetics Data Analysis - Enzyme Kinetics. [Link]

-

ResearchGate. (n.d.). Fig. 1 Effect of the enzyme concentration on the rate of reaction. a.... [Link]

-

National Center for Biotechnology Information (NCBI). (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

-

ResearchGate. (2017). How to optimise enzyme and substrate concentration for enzyme activity?. [Link]

-

Dispendix. (2025). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 5. dispendix.com [dispendix.com]

- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Purification and Characterization of Alkaline-Thermostable Protease Enzyme from Pitaya (Hylocereus polyrhizus) Waste: A Potential Low Cost of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Z-Arg-AMC HCl Concentration for Robust Enzyme Assays

Welcome to the technical support center for optimizing assays utilizing the fluorogenic substrate, Z-Arg-AMC HCl. This guide is designed for researchers, scientists, and drug development professionals to provide both a deep theoretical understanding and practical, field-tested advice for determining the optimal substrate concentration in your enzyme kinetic studies. Here, we will move beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring your assays are not only successful but also scientifically rigorous.

Frequently Asked Questions (FAQs): The "Why" Behind Substrate Optimization

Before delving into experimental protocols, it's crucial to understand the fundamental principles of enzyme kinetics that govern the interaction between your enzyme and Z-Arg-AMC HCl.

Q1: Why is it critical to optimize the substrate concentration?

Optimizing the substrate concentration is fundamental to obtaining accurate and reproducible enzyme kinetic data. The concentration of Z-Arg-AMC HCl directly influences the initial reaction velocity. Without proper optimization, you risk operating under suboptimal conditions, leading to several potential issues:

-

Underestimation of Enzyme Activity: If the substrate concentration is too low, the enzyme's active sites will not be saturated, and the measured reaction rate will be limited by substrate availability, not the enzyme's true catalytic potential.[1][2]

-

Inaccurate Inhibitor Potency (IC50) Determination: When screening for enzyme inhibitors, using a substrate concentration far from the Michaelis constant (K_m) can lead to misleading IC50 values.

-

Wasted Reagents and Time: Using an excessively high substrate concentration can be wasteful and may lead to artifacts such as substrate inhibition.[3]

Q2: What is the Michaelis-Menten model, and what are K_m and V_max?

The Michaelis-Menten model is a cornerstone of enzyme kinetics that describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m).[4][5][6] The relationship is expressed by the Michaelis-Menten equation:

v = (V_max * [S]) / (K_m + [S])[6]

-

V_max represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[4] At this point, increasing the substrate concentration further will not increase the reaction rate.[1][4]

-

K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max.[1][4] K_m is an inverse measure of the enzyme's affinity for its substrate; a lower K_m indicates a higher affinity.[2][4]

Understanding these parameters is essential for designing robust enzyme assays.[6]

Q3: How does Z-Arg-AMC HCl work as a fluorogenic substrate?

Z-Arg-AMC HCl is a fluorogenic substrate, meaning it is not fluorescent until it is acted upon by an enzyme. The substrate consists of a peptide sequence (Z-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[7] In its intact form, the fluorescence of the AMC group is quenched. When the enzyme cleaves the amide bond between the arginine (Arg) and AMC, the free AMC is released. This free AMC is highly fluorescent and can be detected by measuring the increase in fluorescence intensity over time.[7] The rate of this increase is proportional to the enzyme's activity.

Experimental Workflow: Determining the Optimal Z-Arg-AMC HCl Concentration

This section provides a step-by-step guide to experimentally determine the K_m and V_max of your enzyme with Z-Arg-AMC HCl. This process will allow you to select a rational and optimal substrate concentration for your subsequent assays.

Diagram: Experimental Workflow for Substrate Optimization

Caption: Workflow for determining optimal Z-Arg-AMC HCl concentration.

Protocol 1: Determining K_m and V_max

Objective: To determine the Michaelis constant (K_m) and maximum reaction velocity (V_max) for your enzyme with Z-Arg-AMC HCl.

Materials:

-

Purified enzyme of interest

-

Z-Arg-AMC HCl

-

Assay Buffer (ensure pH and ionic strength are optimal for your enzyme)

-

DMSO (for dissolving Z-Arg-AMC HCl)

-

Black, opaque 96-well microplate[8]

-

Fluorescence microplate reader with kinetic capabilities

Procedure:

-

Reagent Preparation:

-

Z-Arg-AMC HCl Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Ensure it is fully dissolved. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]

-

Enzyme Working Solution: Dilute your enzyme in assay buffer to a concentration that will yield a linear reaction rate over the desired assay time. This may require some preliminary optimization (see Troubleshooting Q2).

-

Substrate Dilutions: Perform a serial dilution of the Z-Arg-AMC HCl stock solution in assay buffer to create a range of concentrations. A good starting point is to test concentrations from 0.1 * expected K_m to 10 * expected K_m. If the K_m is unknown, a broad range (e.g., 0.5 µM to 100 µM) is recommended.

-

-

Assay Setup (96-well plate):

-

Add the different concentrations of Z-Arg-AMC HCl to individual wells.

-

Include appropriate controls:

-

No-enzyme control: Substrate in assay buffer without enzyme to measure background substrate hydrolysis.

-

No-substrate control: Enzyme in assay buffer without substrate to measure background fluorescence from the enzyme or buffer.

-

-

Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).

-

-

Initiate and Read the Reaction:

-

Initiate the reaction by adding the enzyme working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at Ex/Em ≈ 354/442 nm.[11]

-

-

Data Analysis:

-

For each substrate concentration, plot fluorescence intensity versus time.

-

Determine the initial reaction velocity (v) from the linear portion of each curve. The slope of this linear phase represents the initial velocity.

-

Plot the initial velocities (v) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine K_m and V_max.[12][13]

-

| Parameter | Description | Typical Units |

| [S] | Substrate Concentration | µM |

| v | Initial Reaction Velocity | RFU/min or µM/min |

| K_m | Michaelis Constant | µM |

| V_max | Maximum Reaction Velocity | RFU/min or µM/min |

Table 1: Key Parameters in Enzyme Kinetic Analysis

Diagram: Michaelis-Menten Kinetics

Caption: The reversible formation of the enzyme-substrate (ES) complex and its subsequent conversion to product (P).

Troubleshooting Guide

Q1: My background fluorescence is very high. What can I do?

High background fluorescence can mask the true signal from your enzyme activity.[8] Here are common causes and solutions:

-

Substrate Instability: Z-Arg-AMC HCl can undergo spontaneous hydrolysis, releasing free AMC.

-

Solution: Prepare fresh substrate dilutions for each experiment. Avoid prolonged storage of diluted substrate solutions. Run a no-enzyme control to quantify the rate of spontaneous hydrolysis and subtract this from your experimental data.[8]

-

-

Contaminated Reagents: Buffers, DMSO, or other assay components may contain fluorescent impurities.

-

Solution: Use high-purity reagents. Test each component individually for fluorescence.[8]

-

-

Autofluorescent Compounds: If you are screening compound libraries, the test compounds themselves may be fluorescent.

-

Solution: Screen compounds for autofluorescence in the absence of the enzyme and substrate.

-

-

Inappropriate Microplate: Clear or white plates can lead to high background and well-to-well crosstalk.

-

Solution: Always use black, opaque microplates for fluorescence assays.[8]

-

Q2: The reaction progress curve is not linear. What does this mean?

A non-linear reaction progress curve indicates that the initial velocity is not constant. This can be due to:

-

Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate is consumed rapidly, causing the reaction to slow down.

-

Solution: Reduce the enzyme concentration or increase the substrate concentration. Aim to consume less than 10% of the initial substrate during the assay.

-

-

Enzyme Instability: The enzyme may be losing activity over the course of the assay.

-

Solution: Check the stability of your enzyme under the assay conditions (pH, temperature). Consider adding stabilizing agents like BSA or glycerol to the assay buffer.

-

-

Product Inhibition: The product of the reaction (in this case, the peptide fragment, not the AMC) may be inhibiting the enzyme.

-

Solution: Measure the initial velocity over a shorter time period where the product concentration is still low.

-

Q3: I see a decrease in reaction rate at very high substrate concentrations. What is happening?

A decrease in reaction velocity at high substrate concentrations is a classic sign of substrate inhibition .[3] This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active ternary complex.[3][14][15]

-

Solution: If you observe substrate inhibition, avoid using substrate concentrations in the inhibitory range for your standard assays. The optimal concentration will be below the point where inhibition begins. When determining K_m, be aware that substrate inhibition will cause the data to deviate from the standard Michaelis-Menten model at high [S].

Q4: My results are not reproducible. What are the likely causes?

Lack of reproducibility can be frustrating. Here are some common culprits:

-

Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated enzyme or substrate stocks, can lead to significant variability.

-

Solution: Use calibrated pipettes and proper pipetting technique. Prepare larger volumes of master mixes to minimize pipetting steps.

-

-

Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.

-

Solution: Ensure that all reagents and the plate reader are equilibrated to the same temperature before starting the assay.

-

-

Inner Filter Effect: At high concentrations of the fluorescent product (AMC), the emitted light can be reabsorbed by other AMC molecules, leading to a non-linear relationship between fluorescence and product concentration.[16][17][18][19]

-

Solution: Work with enzyme and substrate concentrations that do not generate excessively high fluorescence signals. If necessary, generate a standard curve with free AMC to determine the linear range of your instrument.

-

By carefully considering these theoretical principles and applying the practical troubleshooting advice, you will be well-equipped to optimize your use of Z-Arg-AMC HCl and generate high-quality, reliable data in your research.

References

-

TeachMe Physiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). Enzyme Kinetics 101: Understanding Michaelis-Menten Principles. Retrieved from [Link]

-

Microbe Notes. (2022, June 18). The Michaelis–Menten Model. Retrieved from [Link]

-

Enzyme Kinetics. (n.d.). Substrate Inhibition Kinetics: Concepts, Models, and Applications. Retrieved from [Link]

-

Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University. Retrieved from [Link]

-

Gryczynski, I., et al. (2020, June 1). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). What is the Inner Filter Effect?. Retrieved from [Link]

-

National Institutes of Health. (2022, May 3). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]

-

ACS Publications. (2022, August 31). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B. Retrieved from [Link]

-

csbsju. (n.d.). Experimental Determination of Vmax and Km. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

-

Biology Discussion. (n.d.). Michaelis-Menten Constant (With Diagram and Significance). Retrieved from [Link]

-